molecular formula C14H14N4O4S B6715623 N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide

N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide

Cat. No.: B6715623
M. Wt: 334.35 g/mol
InChI Key: RUUUPTQPGLFMPE-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-18(2)23(19,20)9-13-15-14(22-17-13)12-8-11(16-21-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUUPTQPGLFMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=NOC(=N1)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide typically involves multi-step reactions. One common approach starts with the preparation of the oxazole and oxadiazole rings, followed by their coupling with a sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic compounds with comparable structures, such as:

Uniqueness

What sets N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide apart is its unique combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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